molecular formula C8H10N2OS B1272579 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde CAS No. 900015-48-7

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1272579
CAS No.: 900015-48-7
M. Wt: 182.25 g/mol
InChI Key: CFFWKLLEEVWNLE-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde (CAS: 900015-48-7) is a heterocyclic compound with the molecular formula C₈H₁₀N₂OS and a molecular weight of 182.24 g/mol. Its structure comprises a thiazole core substituted at the 2-position with a pyrrolidine group and at the 5-position with a carbaldehyde moiety. This compound is synthesized via multi-step reactions involving cyclization and functionalization, as inferred from its structural analogs (e.g., triazole-thiazole hybrids in ) . It is characterized by high purity (≥95%) and serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-6-7-5-9-8(12-7)10-3-1-2-4-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFWKLLEEVWNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377620
Record name 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900015-48-7
Record name 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the foundational method for constructing the 1,3-thiazole scaffold. This one-pot condensation employs α-haloketones and thioamides, leveraging their reactivity to form the heterocyclic core. For 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde, the reaction typically begins with 5-chloro-1,3-thiazole-2-carbaldehyde as the α-haloketone precursor. Thioamide derivatives, such as pyrrolidine-1-carbothioamide , are introduced to install the pyrrolidinyl group at the 2-position.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: Triethylamine (TEA) or pyridine
  • Yield: 65–78%

The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide. Steric hindrance from the pyrrolidine group necessitates prolonged reaction times (12–18 hours) to achieve optimal conversion.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to install pre-functionalized aldehyde groups. A boronated aldehyde precursor (e.g., 5-borono-1,3-thiazole-2-carbaldehyde ) reacts with pyrrolidine-derived palladium complexes under mild conditions.

Optimized Parameters:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent Toluene/EtOH (3:1)
Temperature 80°C
Yield 60–72%

This method reduces side reactions compared to classical routes but requires specialized boron reagents.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, continuous flow systems are implemented for Hantzsch reactions. Microreactors improve heat transfer and mixing, critical for exothermic thiazole formation.

Process Metrics:

  • Residence Time: 30 minutes
  • Throughput: 1.2 kg/h
  • Purity: >98% (HPLC)
  • Solvent Recovery: 90% via distillation

Purification and Characterization

Chromatographic Techniques

Crude product purification uses silica gel chromatography with ethyl acetate/hexane (1:3). For high-purity batches (>99%), preparative HPLC with C18 columns is employed.

Characterization Data:

  • Melting Point: 89.5–90.5°C
  • ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.45 (s, 1H, thiazole-H), 3.45–3.50 (m, 4H, pyrrolidine-NCH₂), 1.90–2.00 (m, 4H, pyrrolidine-CH₂)
  • MS (ESI): m/z 197.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde, highlighting their molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Melting Point (°C) Key Applications/Properties
This compound C₈H₁₀N₂OS 182.24 900015-48-7 Pyrrolidine (2-position), carbaldehyde (5) Not reported Pharmaceutical intermediates
2-Phenyl-1,3-thiazole-5-carbaldehyde C₁₀H₇NOS 189.24 1011-40-1 Phenyl (2-position), carbaldehyde (5) 78–80 Organic synthesis
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde HCl C₉H₇ClN₂OS 226.68 1909327-51-0 Pyridin-4-yl (2-position), carbaldehyde (5) Not reported Drug candidates, agrochemicals
2-Pyridin-3-yl-1,3-thiazole-5-carbaldehyde C₉H₆N₂OS 190.22 882032-77-1 Pyridin-3-yl (2-position), carbaldehyde (5) Not reported Ligand in coordination chemistry
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde C₆H₇ClN₂OS 190.65 129865-54-9 Dimethylamino (2-position), Cl (4), carbaldehyde (5) Not reported Antimicrobial agents
2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde C₁₁H₉NO₂S 219.26 915923-79-4 3-Methoxyphenyl (2-position), carbaldehyde (5) Not reported Fluorescent probes

Structural and Functional Differences

  • Substituent Effects: Pyrrolidine vs. Halogenation: Chloro or bromo derivatives (e.g., 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde) exhibit increased electrophilicity at the carbaldehyde group, facilitating nucleophilic additions in synthetic pathways . Pyridine vs. Thiazole Hybrids: Pyridine-containing analogs (e.g., 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde HCl) demonstrate improved bioavailability and target selectivity in kinase inhibition studies .

Physicochemical Properties

  • Solubility : Pyrrolidine and pyridine derivatives generally exhibit higher aqueous solubility than purely aromatic analogs (e.g., 2-phenyl derivatives) due to enhanced polarity .
  • Thermal Stability : Aromatic derivatives like 2-Phenyl-1,3-thiazole-5-carbaldehyde have higher melting points (78–80°C) compared to aliphatic-substituted analogs, reflecting stronger intermolecular interactions .

Biological Activity

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a pyrrolidine moiety and an aldehyde group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Biochemical Pathways: Compounds with similar structures have been shown to influence several biochemical pathways, including:

  • Enzyme Inhibition: The pyrrolidine ring enhances binding affinity to enzymes, potentially inhibiting their activity.
  • Receptor Interaction: The compound may interact with various receptors, leading to changes in cellular signaling pathways.

Targeted Actions: this compound has been noted for its potential in targeting neurological and inflammatory conditions due to its ability to modulate neurotransmitter systems and inflammatory mediators.

Anticonvulsant Properties

Research indicates that thiazole derivatives exhibit anticonvulsant activities. For instance, compounds structurally related to this compound have shown significant efficacy in animal models of epilepsy. One study reported that a related thiazole compound displayed a median effective dose (ED50) of 18.4 mg/kg in the pentylenetetrazol (PTZ) model .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-70.65Induction of apoptosis via p53 activation
HepG22.41Cell cycle arrest and apoptosis

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and influence cell cycle regulators.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics.

Case Studies

  • Anticonvulsant Activity Study:
    A study synthesized several thiazole derivatives and tested their anticonvulsant properties using the PTZ model. Among them, one analogue exhibited significant protective effects with a high protection index (PI), suggesting that modifications to the thiazole structure could enhance activity .
  • Cytotoxicity in Cancer Cells:
    A series of thiazole-based compounds were evaluated against breast cancer cell lines (MCF-7). The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation through caspase activation pathways .

Q & A

Q. What synthetic methodologies are effective for preparing 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. For example, thiazole carbaldehydes are often prepared by cyclocondensation of α-haloketones with thiourea derivatives, followed by functionalization at the 5-position. A related method involves reacting 5-azido-pyrazole precursors with hydrazine hydrate under reflux in ethanol, as demonstrated in pyrazole-thiazole hybrid syntheses . For aldehyde introduction, formaldehyde or formylation agents (e.g., Vilsmeier-Haack reagent) under alkaline conditions are commonly employed . Optimization of reaction time, temperature (e.g., reflux vs. room temperature), and catalyst choice (e.g., iodine) can influence regioselectivity and yield .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the aldehyde proton (δ ~9.5–10.5 ppm) and thiazole/pyrrolidine ring carbons. IR spectroscopy confirms the C=O stretch (~1700 cm1^{-1}) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to validate purity.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths, angles, and conformational details.

Q. What are the key structural features influencing the reactivity of this compound?

  • Methodological Answer :
  • Electrophilic Aldehyde Group : The aldehyde at the 5-position is susceptible to nucleophilic addition (e.g., Grignard reactions) or condensation (e.g., Schiff base formation).
  • Thiazole Ring : The sulfur and nitrogen atoms enable coordination with metal ions or participation in π-stacking interactions .
  • Pyrrolidine Substituent : The pyrrolidine ring’s puckering (quantified via Cremer-Pople coordinates ) affects steric hindrance and hydrogen-bonding potential.

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes or receptors). For example, thiazole derivatives have been docked into active sites to assess binding affinity and pose (e.g., π-π stacking with aromatic residues) .
  • QSAR Modeling : Correlate substituent electronic/steric parameters (Hammett σ, molar refractivity) with activity data to design optimized analogs.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :
  • Iterative Refinement : If NMR suggests planar geometry but crystallography reveals puckering, re-examine solvent effects (e.g., crystal packing forces vs. solution-state dynamics) .
  • Dynamic NMR : Variable-temperature studies can detect conformational flexibility (e.g., pyrrolidine ring inversion) that static crystallography might miss .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental structures to identify discrepancies arising from lattice constraints .

Q. How does the reaction mechanism differ when substituting pyrrolidine with other heterocycles (e.g., piperidine or morpholine)?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates (e.g., via UV-Vis or 1H^1H-NMR) to assess steric/electronic effects. Bulky substituents (e.g., morpholine) may slow aldehyde functionalization due to increased steric hindrance.
  • Isotopic Labeling : Use 13C^{13}C-labeled formaldehyde to track formylation pathways and identify intermediates .

Methodological Challenges & Solutions

Q. Why might yields vary significantly in the synthesis of analogs with aryl substituents on the thiazole ring?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3_3) deactivate the thiazole ring, reducing nucleophilic substitution efficiency. Use activating groups (e.g., -OCH3_3) or transition-metal catalysts (e.g., Pd for cross-coupling) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in mixed solvents (e.g., EtOH/H2 _2O) can isolate pure products from byproducts .

Q. How can ring puckering in the pyrrolidine moiety be quantified and correlated with biological activity?

  • Methodological Answer :
  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to classify conformers (e.g., envelope vs. twist) .
  • Bioactivity Assays : Compare IC50_{50} values of conformers (isolated via chiral chromatography) to determine structure-activity relationships .

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